1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The structural formula represents the arrangement of atoms and bonds in the molecule.
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds, its reactivity, and the products formed during the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Indole Derivatives Synthesis and Properties :
- "1-(4-tert-Butylbenzyl)-1H-indole-3-carbaldehyde" study discusses the synthesis and crystal structure of a similar indole derivative, highlighting the planarity and dihedral angle with the phenyl ring, which could be relevant for understanding the properties of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde (Vijayakumar N. Sonar, Sean Parkin, & P. Crooks, 2006).
- "1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde" research also provides insights into the crystal structure of a related compound, focusing on the dihedral angle between indole and phenyl rings and the role of van der Waals forces in crystal packing (V. N. Sonar, S. Parkin, & P. Crooks, 2006).
Inhibitory and Sensor Applications :
- The synthesis of 1-(halobenzyl) indole derivatives and their evaluation as selective P450 aromatase inhibitors, relevant to 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde, is discussed in the study by Marchand et al. (1998), showcasing potential pharmacological applications (P. Marchand et al., 1998).
- A study on "A turn-on indole-based sensor for hydrogen sulfate ion" explores an indole-based receptor's application as a selective fluorescent sensor, indicating the potential utility of similar compounds in sensor technology (C. Wan et al., 2014).
Catalytic and Synthetic Applications :
- The study "Gold-catalyzed cycloisomerizations of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols to 1H-indole-2-carbaldehydes" demonstrates the use of gold(I) catalysis in synthesizing indole carbaldehydes, suggesting potential applications in organic synthesis (Prasath Kothandaraman et al., 2011).
Pharmacological Applications :
- A study on "Synthesis, X-ray Crystal Structure, Hirshfeld Surface Analysis, and Molecular Docking Study of Novel Hepatitis B (HBV) Inhibitor" involves a compound with a structure similar to 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde, highlighting its potential as an HBV inhibitor (A. Ivashchenko et al., 2019).
Safety And Hazards
Safety and hazard analysis involves understanding the potential risks associated with handling and using the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
Future directions could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or efficacy.
I hope this general information is helpful. If you have a specific compound or topic in mind, feel free to ask!
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c17-14-7-5-12(6-8-14)9-18-10-13(11-19)15-3-1-2-4-16(15)18/h1-8,10-11H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBLQHFUUZBVFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356140 | |
Record name | 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde | |
CAS RN |
192997-23-2 | |
Record name | 1-[(4-Fluorophenyl)methyl]-1H-indole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192997-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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